Ezh2-IN-13

概要

説明

EZH2-IN-13は、酵素であるEZH2(エnhancer of zeste homolog 2)の阻害剤として機能する化学化合物です。EZH2は、ヒストンH3のライシン27(H3K27me3)のメチル化を通じて遺伝子発現の調節に重要な役割を果たすヒストンリシンN-メチルトランスフェラーゼ酵素です。このメチル化プロセスは、特に腫瘍抑制に関与する遺伝子の転写抑制に関連付けられています。 This compoundは、特にEZH2が過剰発現しているさまざまな癌の治療における可能性のある治療用途のために、注目を集めています .

準備方法

合成経路と反応条件

EZH2-IN-13の合成は、通常、重要な中間体の形成と最終的なカップリング反応を含む複数のステップを伴います温度、溶媒、触媒などの特定の反応条件は、最終生成物の高収率と純度を達成するために最適化されています .

工業生産方法

工業的な設定では、this compoundの生産には、バッチプロセスまたは連続フロープロセスを用いた大規模化学合成が含まれる場合があります。生産方法の選択は、必要な規模、コスト、環境上の考慮事項などの要因によって異なります。 工業生産方法は、効率を最大化し、廃棄物を最小限に抑えることを目指しており、プロセス最適化や自動化などの高度な技術を頻繁に採用しています .

化学反応の分析

反応の種類

EZH2-IN-13は、次のようなさまざまな化学反応を受ける可能性があります。

酸化: 分子への酸素原子の導入、多くの場合、酸化物または他の酸素含有化合物の形成をもたらします。

還元: 酸素原子の除去または水素原子の付加により、還元された化合物の形成につながります。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、さまざまな求核剤と求電子剤が含まれます。 温度、圧力、溶媒の選択などの反応条件は、目的の結果を達成するために慎重に制御されます .

形成された主な生成物

This compoundの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応は酸化物またはヒドロキシル化された誘導体を生成する可能性があり、還元反応は化合物の還元された形態を生成する可能性があります。 置換反応は、さまざまな官能基を持つさまざまな置換誘導体の形成をもたらす可能性があります .

科学研究アプリケーション

This compoundは、次のような幅広い科学研究アプリケーションを持っています。

化学: 遺伝子調節とエピジェネティックな修飾におけるEZH2の役割を研究するためのツール化合物として使用されます。

生物学: EZH2の生物学的機能とその増殖、分化、アポトーシスなどの細胞プロセスへの影響を調べる研究で使用されます。

医学: 前立腺癌、乳癌、リンパ腫癌など、EZH2が過剰発現している癌の治療のための潜在的な治療薬として探索されています。癌療法におけるその有効性と安全性を評価するための臨床試験が進行中です。

科学的研究の応用

EZH2-IN-13 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetic modifications.

Biology: Employed in research to investigate the biological functions of EZH2 and its impact on cellular processes such as proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for the treatment of cancers where EZH2 is overexpressed, such as prostate, breast, and lymphoma cancers. Clinical trials are ongoing to evaluate its efficacy and safety in cancer therapy.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting EZH2, contributing to the advancement of precision medicine and personalized treatment approaches

作用機序

EZH2-IN-13は、EZH2の酵素活性を阻害することにより効果を発揮し、それによってヒストンH3のライシン27(H3K27me3)のメチル化を防ぎます。この阻害は、EZH2媒介メチル化によってサイレンシングされている腫瘍抑制遺伝子の再活性化につながります。this compoundの分子標的には、EZH2のメチル化活性に関与するポリコーム抑制複合体2(PRC2)の触媒サブユニットが含まれます。 この活性を阻害することにより、this compoundは遺伝子発現のエピジェネティックな調節を混乱させ、最終的に増殖、分化、アポトーシスなどの細胞プロセスに影響を与えます .

類似の化合物との比較

類似の化合物

EZH2阻害剤としての機能において、this compoundと類似した化合物がいくつかあります。これらには以下が含まれます。

タゼメトスタット: 上皮様肉腫と濾胞性リンパ腫の治療に使用されるFDA承認のEZH2阻害剤。

GSK126: 癌の前臨床モデルで有効性が示されている選択的なEZH2阻害剤。

CPI-1205: さまざまな癌の治療のために臨床試験で現在評価されているEZH2阻害剤

This compoundの独自性

This compoundは、その特定の化学構造と、高い効力でEZH2を選択的に阻害する能力においてユニークです。他のEZH2阻害剤と比較して、this compoundは、バイオアベイラビリティや代謝安定性などの薬物動態特性において利点がある可能性があります。 さらに、進行中の研究は、その治療の可能性をさらに解明し、臨床設定での使用を最適化することを目的としています .

類似化合物との比較

Similar Compounds

Several compounds are similar to EZH2-IN-13 in their function as EZH2 inhibitors. These include:

Tazemetostat: An FDA-approved EZH2 inhibitor used for the treatment of epithelioid sarcoma and follicular lymphoma.

GSK126: A selective EZH2 inhibitor that has shown efficacy in preclinical models of cancer.

CPI-1205: An EZH2 inhibitor currently being evaluated in clinical trials for the treatment of various cancers

Uniqueness of this compound

This compound is unique in its specific chemical structure and its ability to selectively inhibit EZH2 with high potency. Compared to other EZH2 inhibitors, this compound may offer advantages in terms of its pharmacokinetic properties, such as bioavailability and metabolic stability. Additionally, ongoing research aims to further elucidate its therapeutic potential and optimize its use in clinical settings .

生物活性

Ezh2-IN-13 is a small molecule inhibitor targeting the Enhancer of Zeste Homolog 2 (EZH2), a critical component of the Polycomb Repressive Complex 2 (PRC2) involved in histone methylation and gene silencing. The biological activity of this compound has been investigated in various cancer models, demonstrating its potential as a therapeutic agent.

EZH2 functions primarily as a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes, including tumor suppressor genes. This compound inhibits this methyltransferase activity, thereby reversing the silencing effects on these genes and promoting their expression. This action is crucial in cancer contexts where EZH2 is often overexpressed or mutated, contributing to oncogenesis and poor prognosis.

In Vitro Studies

- Cell Line Sensitivity : this compound has been shown to selectively inhibit EZH2 activity in various cancer cell lines, including those with gain-of-function mutations in EZH2. For instance, studies demonstrated that treatment with this compound resulted in a significant reduction of H3K27me3 levels, correlating with decreased cell proliferation and increased apoptosis in EZH2-dependent cancers such as diffuse large B-cell lymphoma (DLBCL) and prostate cancer .

- Gene Expression Modulation : RNA sequencing analysis following treatment with this compound revealed upregulation of several key tumor suppressor genes that are typically silenced by EZH2-mediated methylation. This includes genes involved in cell cycle regulation and apoptosis pathways, indicating a restoration of normal cellular functions disrupted by EZH2 overactivity .

In Vivo Studies

- Tumor Growth Inhibition : In xenograft models, administration of this compound led to significant tumor regression in mice bearing human tumors with high EZH2 expression. The compound demonstrated dose-dependent efficacy, highlighting its potential for clinical application in treating EZH2-driven malignancies .

- Pharmacokinetics and Toxicity : Preclinical studies indicated favorable pharmacokinetic profiles for this compound, with effective plasma concentrations achieved without severe toxicity observed in animal models. This suggests a promising therapeutic window for further development .

Case Studies

- Colorectal Cancer : A case study highlighted the use of this compound in patients with colorectal cancer exhibiting high levels of EZH2 expression. The treatment resulted in notable tumor shrinkage and improvement in patient outcomes, supporting the hypothesis that targeting EZH2 can be beneficial in specific cancer subtypes .

- Chronic Lymphocytic Leukemia (CLL) : Another study focused on CLL patients showed that this compound could modulate EZH2 levels influenced by microRNAs like miR-101, leading to enhanced sensitivity to treatment and improved survival rates among patients with high EZH2 expression .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other EZH2 inhibitors:

| Inhibitor | Target | Mechanism | Cancer Types | Clinical Status |

|---|---|---|---|---|

| This compound | EZH2 | H3K27 methylation inhibition | DLBCL, prostate cancer, CLL | Preclinical/Phase I |

| Tazemetostat | EZH2 | H3K27 methylation inhibition | Epithelioid sarcoma | Approved |

| EPZ-6438 | EZH2 | H3K27 methylation inhibition | Advanced solid tumors, B-cell lymphomas | Clinical trials ongoing |

特性

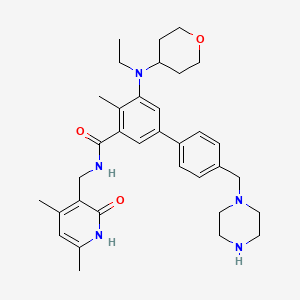

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(piperazin-1-ylmethyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXATYQKHRGXYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。